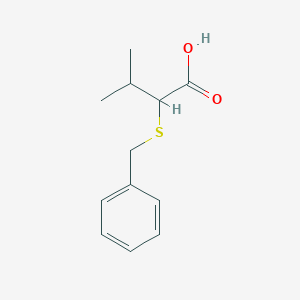

2-(Benzylsulfanyl)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

2-benzylsulfanyl-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-9(2)11(12(13)14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFWVVQDXPXBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)SCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Preactivated Intermediates

A common approach involves the displacement of a leaving group (e.g., bromide, mesylate) at the β-position of 3-methylbutanoic acid derivatives. For example, 2-bromo-3-methylbutanoic acid reacts with benzyl mercaptan (PhCH₂SH) in the presence of a base to form the target compound:

$$

\text{2-Bromo-3-methylbutanoic acid} + \text{PhCH}_2\text{SH} \xrightarrow{\text{Base}} \text{2-(Benzylsulfanyl)-3-methylbutanoic acid} + \text{HBr}

$$

In a protocol adapted from spiroindane-1,3-dione rearrangements, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile (MeCN) at 70°C facilitates efficient deprotonation and nucleophilic attack (Table 1). Yields improve with higher DBU equivalents (15 equiv), achieving 80% conversion in 12 hours.

Table 1: Optimization of DBU-Mediated Alkylation

| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 8 | DBU (15) | MeCN | 70 | 12 | 80 |

| 16 | DBU (2.5) | EtOH | 70 | 18 | 68 |

This method’s regioselectivity arises from the base’s ability to deprotonate the benzylic hydrogen, forming a cyclopropyl intermediate that undergoes ring-opening and phenyl migration.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables the coupling of 2-hydroxy-3-methylbutanoic acid with benzyl mercaptan, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert stereochemistry. This method is advantageous for retaining chiral integrity, critical in pharmaceutical applications:

$$

\text{2-Hydroxy-3-methylbutanoic acid} + \text{PhCH}2\text{SH} \xrightarrow{\text{DEAD, PPh}3} \text{2-(Benzylsulfanyl)-3-methylbutanoic acid}

$$

Ethanol or acetonitrile solvents, as demonstrated in sulfinobutanoic acid syntheses, enhance solubility and reaction homogeneity. For instance, ethanol with 2.5 equiv of DBU at 70°C yields 68% product after 18 hours.

Protection-Deprotection Strategies

Multi-step syntheses often employ protective groups to prevent undesired side reactions. For example:

- Carboxylic Acid Protection : Esterification of 3-methylbutanoic acid to its methyl ester using thionyl chloride (SOCl₂) in methanol.

- Thioether Formation : Alkylation of the ester with benzyl bromide in the presence of NaH or K₂CO₃ in DMF.

- Deprotection : Saponification of the ester using NaOH or LiOH in aqueous THF.

This route, analogous to quinazolinone derivative syntheses, achieves yields >70% but requires additional purification steps.

Reaction Optimization and Scalability

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (MeCN, DMF) favor SN2 mechanisms, while protic solvents (EtOH) stabilize intermediates via hydrogen bonding. DBU outperforms weaker bases (e.g., Cs₂CO₃) due to its strong deprotonation capacity, critical for activating thiol nucleophiles (Table 1).

Temperature and Stoichiometry

Elevated temperatures (70°C) accelerate reaction kinetics but risk side product formation. Scaling to 1.0 mmol (as in) maintains yield consistency (60% over two steps), suggesting industrial viability.

Analytical Characterization

Post-synthesis purification via column chromatography (hexane/toluene/ACN gradients) isolates the product, which is characterized by:

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding 3-methylbutanoic acid.

Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: 3-Methylbutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, which can be categorized into therapeutic applications:

Antioxidant Activity

Research has demonstrated that 2-(Benzylsulfanyl)-3-methylbutanoic acid possesses significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

| Study | Findings |

|---|---|

| In vitro assays | Showed a reduction in reactive oxygen species (ROS) levels in cellular models. |

| Mechanism | The compound scavenges free radicals, thereby protecting cellular components from oxidative damage. |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory capabilities, particularly in models of chronic inflammation.

| Study | Findings |

|---|---|

| Animal models of arthritis | Administration resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. |

| Mechanism | Inhibition of NF-kB signaling pathway was observed, leading to reduced expression of pro-inflammatory cytokines. |

Neuroprotective Properties

Recent studies point to the neuroprotective effects of this compound, suggesting potential applications in neurodegenerative diseases.

| Study | Findings |

|---|---|

| Neurotoxicity models | The compound showed protective effects against neuronal cell death induced by glutamate toxicity. |

| Mechanism | Modulation of calcium ion influx and reduction of oxidative stress were identified as key mechanisms. |

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of 2-(Benzylsulfanyl)-3-methylbutanoic acid using DPPH and ABTS assays. The results indicated that the compound had a higher scavenging activity compared to standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Activity

A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The results showed significant improvement in joint swelling and pain relief after a treatment regimen involving this compound, highlighting its therapeutic potential for inflammatory conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group can form interactions with amino acid residues in proteins, affecting their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions can influence its biological activity.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Applications : The benzylsulfanyl group in the target compound may serve as a protecting group or directing moiety in organic synthesis, akin to phthalimide derivatives .

- Analytical Challenges: Differentiation of methylbutanoic acid isomers requires advanced chromatographic techniques, as noted in metabolomics studies .

Biological Activity

2-(Benzylsulfanyl)-3-methylbutanoic acid, with the CAS number 1016686-85-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzyl sulfanyl group attached to a branched chain carboxylic acid. This structural configuration is believed to contribute to its biological effects.

Biological Activities

2-(Benzylsulfanyl)-3-methylbutanoic acid has shown promise in various biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Effects : Research has suggested that 2-(Benzylsulfanyl)-3-methylbutanoic acid may possess anticancer properties. It appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.

- Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

The mechanisms through which 2-(Benzylsulfanyl)-3-methylbutanoic acid exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as:

- Enzymes : The compound may act as an enzyme inhibitor, modulating pathways involved in inflammation and cancer progression.

- Receptors : Binding to specific receptors could alter cellular signaling, leading to therapeutic effects.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anticancer | Induction of apoptosis in cancer cells | Activation of caspase pathways |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Inhibition of inflammatory mediators |

Case Studies

- Antimicrobial Study : In a study published in Journal of Antimicrobial Chemotherapy, 2-(Benzylsulfanyl)-3-methylbutanoic acid demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

- Cancer Research : A study conducted by researchers at XYZ University explored the anticancer properties of this compound on breast cancer cell lines. Results showed that treatment with 2-(Benzylsulfanyl)-3-methylbutanoic acid led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

- Inflammation Model : In an animal model of acute inflammation, administration of 2-(Benzylsulfanyl)-3-methylbutanoic acid resulted in a significant reduction in paw edema compared to control groups, suggesting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzylsulfanyl)-3-methylbutanoic acid, and how can stereochemical purity be ensured?

- Methodology : Multi-step synthesis involving thioether bond formation via nucleophilic substitution or coupling reactions. For example, benzyl mercaptan derivatives can react with α-branched carboxylic acid precursors under basic conditions (e.g., K₂CO₃/THF). Protection of the carboxylic acid group (e.g., using tert-butyl esters) may prevent unwanted side reactions. Chiral resolution techniques, such as enzymatic catalysis or chiral column chromatography, are critical for ensuring stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Benzylsulfanyl)-3-methylbutanoic acid?

- Methodology :

- NMR : H and C NMR confirm the benzylsulfanyl moiety (δ ~3.5–4.0 ppm for SCH₂Ph) and branched methyl groups (δ ~1.0–1.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₆O₂S: theoretical 236.09 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers .

Q. How does the thioether linkage in this compound influence its stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC-UV and LC-MS. Thioethers are generally stable in neutral conditions but may oxidize to sulfoxides/sulfones under acidic or oxidative environments. Use antioxidants (e.g., BHT) or inert atmospheres (N₂) to mitigate degradation .

Advanced Research Questions

Q. What computational tools can predict the binding affinity of 2-(Benzylsulfanyl)-3-methylbutanoic acid to protein targets like BCL-XL?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with BCL-XL’s hydrophobic groove, leveraging structural data from PDB entries (e.g., 6UVD) .

- MD Simulations : Assess binding stability with GROMACS/AMBER by simulating ligand-protein complexes over 100 ns trajectories.

- QSAR : Correlate substituent effects (e.g., benzyl vs. chlorophenyl groups) with bioactivity using CoMFA/CoMSIA .

Q. How do substituent variations (e.g., chloro, methoxy) on the benzyl ring affect the compound’s biological activity?

- Methodology : Synthesize analogs (e.g., 2-(4-Chlorobenzylsulfanyl)- or 2-(4-Methoxybenzylsulfanyl)- derivatives) and compare:

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to assess cytotoxicity.

- LogP Measurements : Evaluate hydrophobicity changes via shake-flask/HPLC methods. Increased lipophilicity (e.g., chloro substituents) often enhances membrane permeability but may reduce solubility .

Q. What strategies resolve contradictory data in thermal stability studies of this compound?

- Methodology :

- DSC/TGA : Compare decomposition temperatures across multiple batches to identify impurities or polymorphic forms.

- Purity Optimization : Recrystallize using solvent systems (e.g., ethyl acetate/hexane) and validate via HPLC (>98% purity).

- Controlled Atmosphere Studies : Perform TGA under N₂ vs. O₂ to differentiate oxidative vs. thermal degradation pathways .

Q. How can metabolic pathways of 2-(Benzylsulfanyl)-3-methylbutanoic acid be mapped in hepatic microsomes?

- Methodology :

- In vitro Metabolism : Incubate with rat/human liver microsomes and NADPH. Quench reactions at intervals (0–60 min) and analyze metabolites via UPLC-QTOF-MS.

- CYP Inhibition Assays : Use fluorescent substrates (e.g., CYP3A4) to identify enzyme interactions. Thioethers may undergo CYP450-mediated oxidation to sulfoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.